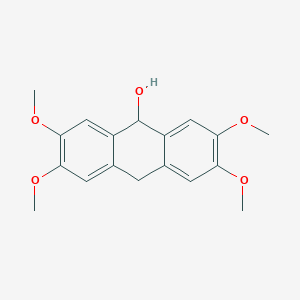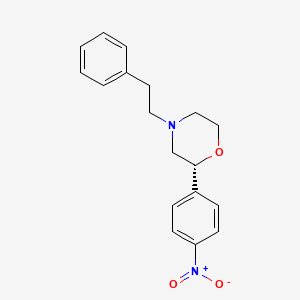
(2R)-2-(4-nitrophenyl)-4-(2-phenylethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(4-nitrophenyl)-4-(2-phenylethyl)morpholine is a complex organic compound that features a morpholine ring substituted with a 4-nitrophenyl group and a 2-phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-nitrophenyl)-4-(2-phenylethyl)morpholine typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.
Substitution Reactions: The introduction of the 4-nitrophenyl group and the 2-phenylethyl group can be carried out through nucleophilic substitution reactions. Common reagents include nitrobenzene derivatives and phenylethyl halides.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
化学反応の分析
Types of Reactions
(2R)-2-(4-nitrophenyl)-4-(2-phenylethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The phenylethyl group can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated phenylethyl derivatives.
科学的研究の応用
(2R)-2-(4-nitrophenyl)-4-(2-phenylethyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme-substrate interactions and other biochemical processes.
Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and other industrial chemicals.
作用機序
The mechanism of action of (2R)-2-(4-nitrophenyl)-4-(2-phenylethyl)morpholine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylethyl group can engage in hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2R)-2-(4-nitrophenyl)-4-(2-phenylethyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
(2R)-2-(4-nitrophenyl)-4-(2-phenylethyl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring.
Uniqueness
(2R)-2-(4-nitrophenyl)-4-(2-phenylethyl)morpholine is unique due to the presence of both a morpholine ring and a nitrophenyl group, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
920802-55-7 |
|---|---|
分子式 |
C18H20N2O3 |
分子量 |
312.4 g/mol |
IUPAC名 |
(2R)-2-(4-nitrophenyl)-4-(2-phenylethyl)morpholine |
InChI |
InChI=1S/C18H20N2O3/c21-20(22)17-8-6-16(7-9-17)18-14-19(12-13-23-18)11-10-15-4-2-1-3-5-15/h1-9,18H,10-14H2/t18-/m0/s1 |
InChIキー |
FLLVYZRYYIUFEI-SFHVURJKSA-N |
異性体SMILES |
C1CO[C@@H](CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1COC(CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12618960.png)
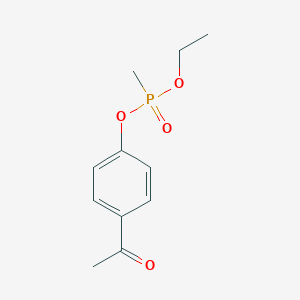

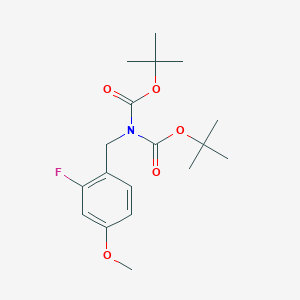
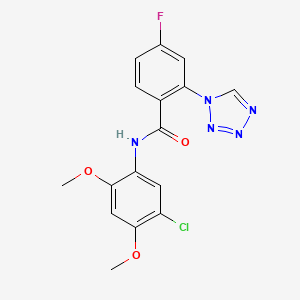
![1,1'-[1,4-Phenylenebis(oxy)]bis[4-nitro-3-(trifluoromethyl)benzene]](/img/structure/B12619004.png)
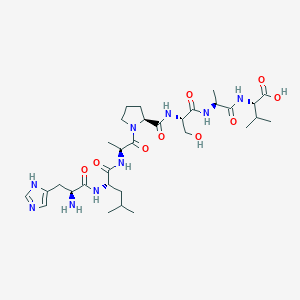
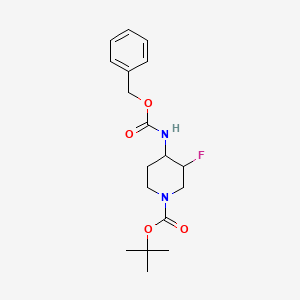

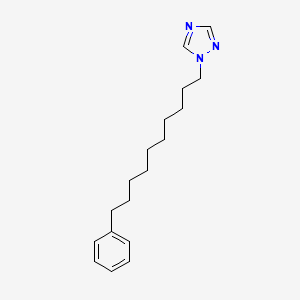
![N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine](/img/structure/B12619029.png)
![(10S,11R,15S,16R)-16-(benzotriazole-1-carbonyl)-13-(4-methoxyphenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12619031.png)

